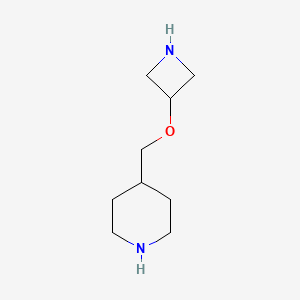
4-(Azetidin-3-yloxymethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-3-yloxymethyl)piperidine is a compound that features a piperidine ring substituted with an azetidine moiety Piperidine is a six-membered heterocycle containing one nitrogen atom, while azetidine is a four-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yloxymethyl)piperidine can be achieved through multi-component reactions. One common method involves the reaction of piperidine derivatives with azetidine intermediates under controlled conditions. For example, a nucleophilic substitution reaction can be employed where the nucleophile reacts with a halogenated azetidine derivative in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of commercially available reagents and solvents, along with optimized reaction conditions, allows for the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: 4-(Azetidin-3-yloxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine moiety can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated azetidine derivatives, bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the azetidine moiety .
Scientific Research Applications
4-(Azetidin-3-yloxymethyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yloxymethyl)piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The compound can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom, widely used in medicinal chemistry.
Azetidine: A four-membered ring with one nitrogen atom, known for its strained ring structure and reactivity.
Piperine: An alkaloid with a piperidine moiety, found in black pepper and known for its biological activities.
Uniqueness: 4-(Azetidin-3-yloxymethyl)piperidine is unique due to the combination of the piperidine and azetidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)piperidine |
InChI |
InChI=1S/C9H18N2O/c1-3-10-4-2-8(1)7-12-9-5-11-6-9/h8-11H,1-7H2 |
InChI Key |
JCKXOEQGNFDGPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)
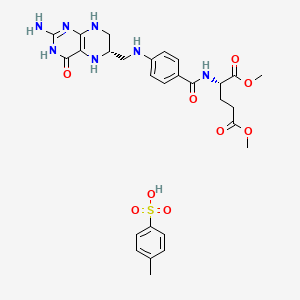
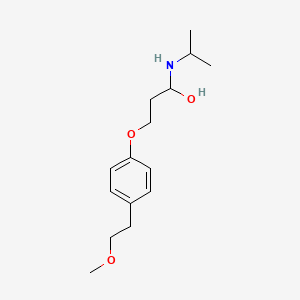
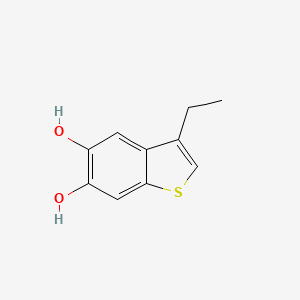
![8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione](/img/structure/B13854195.png)
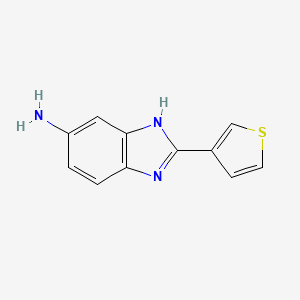
![(R)-7-(Hydroxymethyl)-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,7,10,11-tetraol](/img/structure/B13854210.png)
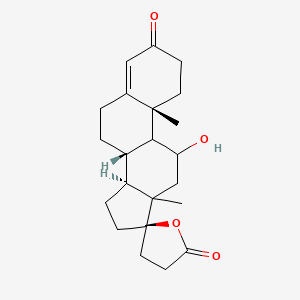
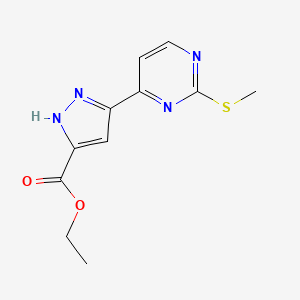
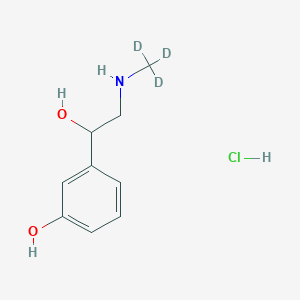


![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
![(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)
